molecular formula C7H9NO B1590087 2-Methoxy-3-methylpyridine CAS No. 19230-59-2

2-Methoxy-3-methylpyridine

Cat. No.: B1590087
CAS No.: 19230-59-2
M. Wt: 123.15 g/mol
InChI Key: DVGNYVVFWIWKON-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the third position on the pyridine ring. This compound is a colorless to light yellow liquid with a boiling point of approximately 142 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylpyridine can be synthesized through various methods. One common approach involves the methylation of 2-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, using a low boiling point alcohol like 1-propanol at high temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-3-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylpyridine involves its interaction with various molecular targets. It can activate different molecules, including growth factors and enzymes, through pathways such as the plasmin cascade signaling pathway. This activation can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

  • 2-Methoxypyridine
  • 3-Methoxypyridine
  • 4-Methoxypyridine

Comparison: 2-Methoxy-3-methylpyridine is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other methoxypyridine isomers may not fulfill .

Properties

IUPAC Name

2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGNYVVFWIWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517864
Record name 2-Methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-59-2
Record name 2-Methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-3-methylpyridine (2.34 g, 21.1 mmol) and a 28% sodium methoxide methanol solution (7.72 g, 40 mmol) was stirred for 15 minutes under reflux. After the reaction was completed, water was poured into the reaction mixture, and after neutralized, the reaction mixture was extracted with ethyl acetate, dried over magnesium sulfate, and the solvent was evaporated, thereby yielding the title compound (1.62 g, 13.1 mmol, 62%) as a colorless liquid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
7.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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